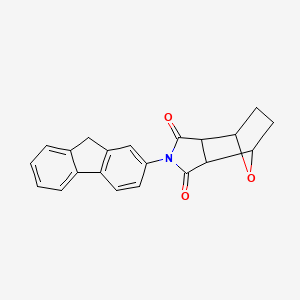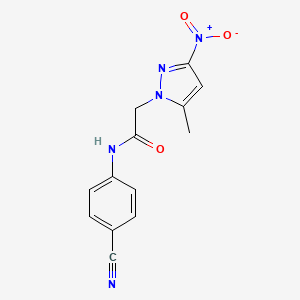![molecular formula C18H18ClN3O2S B11499118 3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11499118.png)
3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound characterized by its unique chemical structure This compound features a pyridine ring substituted with chlorine, cyano, and methyl groups, a sulfanyl linkage, and a propanamide moiety attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a thiol compound under controlled conditions to form the sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-BROMO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE
- 3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-HYDROXYPHENYL)PROPANAMIDE
Uniqueness
The uniqueness of 3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C18H18ClN3O2S |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H18ClN3O2S/c1-11-15(10-20)18(21-12(2)17(11)19)25-9-8-16(23)22-13-4-6-14(24-3)7-5-13/h4-7H,8-9H2,1-3H3,(H,22,23) |
InChI Key |
MFVDAAXTTHFMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCCC(=O)NC2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B11499056.png)
![2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide](/img/structure/B11499063.png)

![1-{1-[4-(diphenylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11499069.png)
![5-(3,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11499070.png)
![{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11499075.png)
![Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate](/img/structure/B11499078.png)
![Chromen-2-one, 3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B11499080.png)
![1H-Indole, 2,3-dihydro-2-methyl-1-[2-(4-methyl-1-piperidinyl)acetyl]-](/img/structure/B11499087.png)
![N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide](/img/structure/B11499094.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-phenylethyl)benzamide](/img/structure/B11499095.png)
![3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11499102.png)
![Acetic acid, 2-[[8-(1H-1,2,3,4-tetrazol-1-yl)-2-naphthalenyl]oxy]-, methyl ester](/img/structure/B11499124.png)
